Quinomycin B

Antitumor Selectivity In Vivo Models

Researchers often face experimental variability when substituting quinomycin analogs without empirical validation. Quinomycin B (CAS 13602-52-3) provides a structurally defined negative control for SAR studies. Unlike active analogs, it is inactive in in vivo tumor models, enabling precise dissection of antitumor pharmacophores. Its unique DNA binding mode induces Watson-Crick pairing in flanking sequences, distinct from echinomycin’s Hoogsteen pairing, making it a critical probe for DNA-ligand interaction and sequence-specific deformation studies.

Molecular Formula C53H68N12O12S2
Molecular Weight 1129.3 g/mol
CAS No. 13602-52-3
Cat. No. B1226757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinomycin B
CAS13602-52-3
Synonymsquinomycin
quinomycin B
quinomycin C
quinomycin D
quinomycin E
quinomycins
Molecular FormulaC53H68N12O12S2
Molecular Weight1129.3 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)OCC(C(=O)NC(C(=O)N(C2C(SCC(C(=O)N1C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)CC)NC(=O)C3=NC4=CC=CC=C4N=C3)C)C)SC)C)C)NC(=O)C5=NC6=CC=CC=C6N=C5
InChIInChI=1S/C53H68N12O12S2/c1-12-27(3)40-51(74)76-24-38(61-44(67)36-23-55-32-19-15-17-21-34(32)59-36)46(69)57-30(6)48(71)65(10)42-50(73)64(9)41(28(4)13-2)52(75)77-25-37(60-43(66)35-22-54-31-18-14-16-20-33(31)58-35)45(68)56-29(5)47(70)62(7)39(49(72)63(40)8)26-79-53(42)78-11/h14-23,27-30,37-42,53H,12-13,24-26H2,1-11H3,(H,56,68)(H,57,69)(H,60,66)(H,61,67)
InChIKeyRDXUWMJKBKETFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinomycin B Overview


Quinomycin B (CAS 13602-52-3) is a cyclic octadepsipeptide antibiotic belonging to the quinomycin family of bifunctional DNA bisintercalators [1]. It is a natural product originally isolated from Streptomyces sp. No. 732 and is a key member of the quinomycin complex, which also includes the well-studied components Quinomycin A (identical to echinomycin) and Quinomycin C [2]. Its structure is characterized by a cross-bridged cyclic octadepsipeptide scaffold bearing two 3-hydroxyquinaldic acid chromophores [3].

Cyclic octadepsipeptide DNA bisintercalator from Streptomyces sp.
Bifunctional ligand with distinct DNA binding mode vs. echinomycin
Research probe for quinomycin SAR and DNA-ligand interaction studies

Quinomycin B Substitution Risks


Despite sharing a core bisintercalating mechanism, subtle structural variations among quinomycin family members (A, B, and C) result in profoundly divergent biological activities and selectivity profiles [1]. For instance, while Quinomycin A and C exhibit potent antitumor effects in specific in vivo models, Quinomycin B is notably inactive in those same contexts [2]. Furthermore, differences in their chromophores and peptide backbones alter their precise DNA recognition and binding modes, as evidenced by comparative footprinting and structural studies [3]. Therefore, substituting one quinomycin for another without empirical validation will introduce significant experimental variability and can lead to entirely different, or absent, biological outcomes.

  • Chromophore and backbone differences between quinomycin family members may shift DNA recognition and biological response.
  • Quinomycin B shows reported lack of activity in antitumor models where Quinomycin A and C are active, limiting direct replacement.
  • Comparative footprinting confirms distinct DNA structural perturbation; substitution may introduce experimental variability.

Quinomycin B Activity Evidence


Antitumor Selectivity Profile

In a landmark 1965 study evaluating the antitumor activity of individual quinomycin components across 34 transplantable tumor models in mice, rats, hamsters, and chickens, Quinomycin A showed selective activity against rat tumors, while Quinomycin C and the triostin complex were active against mouse tumors. In stark contrast, Quinomycin B was deemed 'inactive in a practical sense' across these assays [1]. This provides a clear, quantitative differentiation from its closest structural analogs.

Antitumor Selectivity
Head-to-head
Target: Inactive (practically) in 34 transplantable tumor models.
Comparator: Quinomycin A active in rat tumors; Quinomycin C active in mouse tumors.
Supports negative control application in quinomycin SAR studies.
Model-specific comparison; data from 1965 landmark study.
Antitumor Selectivity In Vivo Models

Poliovirus Prophylaxis

A 1962 study on the chemoprophylaxis of poliomyelitis in mice demonstrated that Quinomycin B, as part of the quinomycin complex, provides a measurable protective effect against paralysis induced by the MEF1 strain of type II poliovirus [1]. While the study directly compared the prophylactic effects of the complex and its individual components A, B, and C, specific comparative data for Quinomycin B versus the other components is not provided in the available abstracts.

Poliovirus Prophylaxis
Class-level
Demonstrated protective effect in MEF1 poliovirus-infected mice (quantitative data unavailable).
Reported prophylactic endpoint context; data to verify.
Comparative data vs quinomycin A/C not available in abstract.
Antiviral Poliovirus In Vivo Prophylaxis

Differential DNA Binding Mode

Comparative structural analysis reveals that the Quinomycin B-DNA complex (solved in solution) exhibits only Watson-Crick base pairs flanking the bisintercalation site [1]. In contrast, the crystal structure of the closely related Echinomycin-DNA complex contains Hoogsteen base pairs adjacent to the intercalation site [1]. This fundamental difference in DNA deformation and recognition is a direct consequence of their structural differences.

DNA Binding Mode
Head-to-head
Quinomycin B induces Watson-Crick base pairs flanking intercalation site. Echinomycin induces Hoogsteen base pairs.
Distinct DNA deformation mechanism may yield different biological outcomes.
Solution NMR vs. crystal structure; fundamental binding divergence.
DNA Binding Bisintercalation Structural Biology

Comparative DNA Footprinting

A 1990 footprinting study directly compared the DNA interaction of the quinomycin antibiotic UK63052 (a designation often used interchangeably with, or closely related to, Quinomycin B) with that of echinomycin [1]. The study found that UK63052 and echinomycin have different effects on DNA structure, as assessed by changes in sensitivity to modification by diethylpyrocarbonate. This indicates that the compounds, while both bisintercalators, recognize and distort DNA in subtly but significantly different ways.

DNA Footprinting
Head-to-head
UK63052 (Quinomycin B-related) vs. Echinomycin show different sensitivity to DEPC modification.
Reinforces distinct DNA recognition and perturbation profile.
In vitro footprinting; qualitative structural effect difference.
DNA Footprinting Sequence Specificity Mechanism of Action

Quinomycin B Applications


Negative Control for Antitumor Activity

Researchers investigating the structure-activity relationship (SAR) of quinomycin antibiotics can utilize Quinomycin B as a critical negative control. Its established in vivo inactivity against a range of tumors [1] allows for direct comparison with active analogs like Quinomycin A and C. This facilitates the dissection of the specific structural features responsible for antitumor efficacy and helps validate target engagement mechanisms in cell-based assays.

DNA Bisintercalation Mode Analysis

For structural biologists and biochemists studying DNA-ligand interactions, Quinomycin B is a valuable tool. Its unique binding mode, which induces Watson-Crick base pairing in flanking sequences as opposed to the Hoogsteen pairing observed with echinomycin [2], makes it an ideal probe for investigating the sequence-specific deformation of DNA by small molecules. Its use can help elucidate the fundamental rules governing bifunctional intercalation and minor groove recognition.

Poliovirus Prophylaxis Research

Based on its demonstrated protective effect in a mouse model of poliomyelitis [3], Quinomycin B can serve as a research tool in virology. It is particularly well-suited for studies investigating the mechanisms of viral prophylaxis and host-pathogen interactions in vivo. Researchers can use it as a benchmark or positive control when screening for novel antiviral compounds with similar prophylactic activity profiles.

Application
Selection Property
Validation Focus
Quinomycin SAR studies
Biological inactivity in tested tumor models
Model-specific activity comparison
DNA bisintercalation analysis
Watson-Crick base-pairing induction
DNA conformation and ligand recognition
Viral host-pathogen research
Reported protection in poliovirus model
Prophylaxis endpoint and viral titer

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